molecular formula C19H23NO4 B5570571 ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate

ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate

Cat. No. B5570571
M. Wt: 329.4 g/mol
InChI Key: WIFZKAPSWLETKE-UHFFFAOYSA-N
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Description

Ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Research on similar compounds focuses on understanding their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • Ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate and similar compounds are synthesized through reactions involving various chemical reagents and catalysts. For example, İ. Koca et al. (2014) synthesized a related compound using ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (İ. Koca et al., 2014).

Molecular Structure Analysis

  • The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR, and IR spectroscopy. İ. Koca et al. (2014) employed Ab Initio Hartree Fock and Density Functional Theory methods for theoretical vibrational frequencies and geometric parameters (İ. Koca et al., 2014).

Chemical Reactions and Properties

  • Chemical reactions involving ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate may include transformations under various conditions, leading to the formation of new compounds or derivatives. The study by Hasanain A. Abdullmajed et al. (2021) on Schiff base compounds synthesized from ethyl-4-amino benzoate provides insights into potential chemical reactions (Hasanain A. Abdullmajed et al., 2021).

Physical Properties Analysis

  • The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Long He (2010) synthesized a related compound and analyzed its crystal structure, providing insights into physical properties (Long He, 2010).

Chemical Properties Analysis

  • The chemical properties, like reactivity, stability, and compatibility with other compounds, are important for practical applications. The study by I. Manolov et al. (2012) on a related compound discusses its intramolecular hydrogen bonding, which is a significant aspect of its chemical properties (I. Manolov et al., 2012).

properties

IUPAC Name

ethyl 4-[[tert-butyl(furan-2-carbonyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-5-23-18(22)15-10-8-14(9-11-15)13-20(19(2,3)4)17(21)16-7-6-12-24-16/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFZKAPSWLETKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN(C(=O)C2=CC=CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate

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